molecular formula C11H16BrClN2O B1371728 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride CAS No. 1185308-11-5

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride

Cat. No. B1371728
CAS RN: 1185308-11-5
M. Wt: 307.61 g/mol
InChI Key: VKZDRBMUOKYYAA-UHFFFAOYSA-N
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Description

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is a chemical compound with the molecular formula C11H16BrClN2O . It belongs to the class of pyridine derivatives and has shown promising results in scientific experiments as an active pharmaceutical ingredient.


Molecular Structure Analysis

The molecular structure of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride can be represented by the SMILES string: C1CC(CNC1)COC2=NC(=CC=C2)Br.Cl . This indicates that the molecule consists of a bromopyridine ring with a methoxy piperidine substituent .


Physical And Chemical Properties Analysis

The molecular weight of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is 307.61 g/mol. Other physical and chemical properties such as density, boiling point, and solubility are not specified in the available resources .

Scientific Research Applications

Synthesis and Chemical Transformations

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride plays a significant role in various chemical syntheses. For instance, pyridine hydrochloride is utilized in the cleavage of ethers and for synthesizing chloro compounds from bromo derivatives in pyridine and quinoline series (Mongin et al., 1996). Additionally, the molecule is involved in the synthesis of specific acyclic pyridine C-nucleosides, indicating its utility in nucleoside chemistry (Hemel et al., 1994).

Corrosion Inhibition

Research has explored the use of pyridine derivatives, such as 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride, as corrosion inhibitors. In one study, a new pyridine derivative was shown to be an effective corrosion inhibitor in hydrochloric acid medium, demonstrating a 92% effectiveness at certain concentrations. The adsorption of these compounds on metal surfaces follows the Flory–Huggins adsorption model (Saady et al., 2020).

Fluorescence and Antibacterial Properties

Some pyridine derivatives synthesized through reactions involving 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride have been evaluated for their fluorescence properties. These compounds have shown considerable antibacterial activity, highlighting their potential in biomedical applications (Girgis et al., 2004).

Electrochemical Applications

The compound is also used in electrochemical applications. An improved procedure for electrochemical radical cyclization of bromo acetals, which involves the use of 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride, has been developed, demonstrating its versatility in electrochemical reactions (Inokuchi et al., 1994).

Synthesis of Novel Compounds

Furthermore, this compound is crucial in synthesizing various novel compounds with potential therapeutic properties. For instance, its use in synthesizing thiopyrimidine, pyrane, pyrazoline, and thiazolopyrimidine derivatives has been explored, with some of these compounds showing promising analgesic and antiparkinsonian activities (Amr et al., 2008).

Mechanism of Action

The mechanism of action for 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride is not specified in the available resources. As an active pharmaceutical ingredient, it likely interacts with biological targets to exert its effects.

Safety and Hazards

The safety and hazards associated with 2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride are not detailed in the available resources. It’s important to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-bromo-6-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O.ClH/c12-10-4-1-5-11(14-10)15-8-9-3-2-6-13-7-9;/h1,4-5,9,13H,2-3,6-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZDRBMUOKYYAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=NC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671530
Record name 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(3-piperidinylmethoxy)pyridine hydrochloride

CAS RN

1185308-11-5
Record name 2-Bromo-6-[(piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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